[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Overview
Description
“[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid” is a compound that contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This compound contains a total of 32 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid” includes a benzimidazole ring, which is a type of heterocyclic aromatic organic compound. This compound contains a total of 32 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Scientific Research Applications
Synthesis and Impurities in Pharmaceutical Development
The synthesis of proton pump inhibitors like omeprazole, which shares a structural motif with (5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid, involves complex processes that lead to the formation of various pharmaceutical impurities. Novel synthesis methods have been developed to improve the yield and reduce the complexity of these processes. These advancements in synthesis techniques are crucial for the development of more efficient and cleaner production methods for related compounds, potentially including (5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Spectrophotometric Analysis in Pharmaceutical Formulations
In the context of pharmaceutical analysis, spectrophotometric methods have been employed for the estimation of compounds similar to (5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid, such as esomeprazole. These methods are crucial for ensuring the quality and potency of pharmaceutical formulations, highlighting the importance of analytical techniques in the development and quality control of drugs containing benzimidazole derivatives (Jain, Kulkarni, Jain, & Jain, 2012).
Biological Interactions and DNA Binding
Benzimidazole derivatives, including (5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid, have been studied for their ability to bind to the minor groove of double-stranded DNA. This interaction is crucial for understanding the biological activities of these compounds and their potential therapeutic applications. The binding specificity and mode of action of these molecules can inform the design of new drugs targeting specific DNA sequences or structures (Issar & Kakkar, 2013).
Pharmacological Properties of Benzimidazole Derivatives
Benzimidazole derivatives exhibit a wide range of pharmacological properties, including anticancer, antiviral, and antibacterial activities. The structural features of these compounds, such as the benzimidazole core, play a significant role in their biological activities. Research in this area contributes to the understanding of how structural variations in benzimidazole derivatives can influence their pharmacological profiles and therapeutic potential (Babbar, Swikriti, & Arora, 2020).
Future Directions
Benzimidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they could be promising candidates for the development of new drugs . Therefore, future research could focus on exploring the potential applications of “[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid” in various therapeutic areas.
properties
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-3-9-10(4-8(7)2)14-11(13-9)5-17-6-12(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCAQKPXPYEKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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